molecular formula C15H20O3 B11864934 1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one

1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one

Cat. No.: B11864934
M. Wt: 248.32 g/mol
InChI Key: SDLYTDRXOSIPOY-UHFFFAOYSA-N
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Description

1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one is a specialty organic compound of significant interest in advanced chemical and perfumery research. Its molecular structure, which incorporates a ketone group protected by a 2-methyl-1,3-dioxolane ring and a phenylpentane chain, makes it a valuable intermediate and model compound in organic synthesis. Researchers utilize this compound to develop novel synthetic pathways and study the stability and release of carbonyl functionalities in various chemical environments. In fragrance research, this compound is investigated for its potential role as a synthetic precursor or modifier in the creation of novel scent profiles. Its structural features are associated with rose and balsamic odor characteristics, similar to those found in compounds like 2-Methyl-5-phenylpentanal . Studies into its olfactory properties contribute to the development of more stable and long-lasting fragrance formulations, including its potential application in encapsulated perfume systems . The dioxolane group can help protect the ketone functionality, potentially influencing the compound's longevity and release profile in complex mixtures. This chemical is provided strictly For Research Use Only (RUO). It is intended for laboratory analysis and chemical synthesis studies by qualified professionals. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and handle the material adhering to all applicable laboratory safety protocols.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

1-(2-methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one

InChI

InChI=1S/C15H20O3/c1-15(17-10-11-18-15)12-14(16)9-5-8-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3

InChI Key

SDLYTDRXOSIPOY-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Route A: Grignard Addition Followed by Diol Protection

Step 1: Phenylpentan-2-one Backbone Synthesis
A 5-phenylpentan-2-one precursor can be synthesized via Grignard addition:

  • Reagents : Benzoyl chloride + Pentylmagnesium bromide

  • Conditions : THF, 0°C → 60°C, 12 h

  • Yield : 86% (based on analogous reactions)

ReagentsConditionsYieldReference
2-Methyl-1,2-propanediolH₂SO₄ (cat), reflux, 4 h81%

Route B: Wittig Reaction for Backbone Construction

Step 1: Phenylpentan-2-one Formation
A Wittig reaction constructs the phenyl-substituted ketone:

  • Reagents : Ph₃P=CH-CH₂-CH₂-CH₂-CH₂-Ph + Aldehyde

  • Yield : 85-90% (typical for Wittig reactions)

Step 2: Diol Functionalization
Dihydroxylation of an alkene precursor:

  • Oxidizing Agent : OsO₄/NMO

  • Yield : 70-80% (common for dihydroxylation)

Step 3: Dioxolane Cyclization
Reaction with methyl-substituted diol:

ReagentsConditionsYieldReference
2-Methyl-1,2-propanediolTsOH, toluene, 100°C, 6 h78%

Route C: Protection-Deprotection Strategy

Step 1: Diol Protection
Pre-protect a diol-containing precursor as a methyl dioxolane:

  • Reagents : 2-Methyl-1,2-propanediol + H₂SO₄

  • Conditions : Reflux, 4 h → Dioxolane-protected intermediate

Step 2: Chain Elongation
Introduce the phenyl group via cross-coupling:

  • Method : Suzuki-Miyaura coupling

  • Yield : 60-70% (typical for aryl couplings)

Step 3: Deprotection (Optional)
Remove dioxolane protection if required:

  • Conditions : HCl/MeOH, 50°C, 2 h

Critical Reaction Conditions and Optimization

Dioxolane Formation Parameters

FactorOptimal RangeImpact
Acid CatalystH₂SO₄ (0.5-1.0 mol%)Accelerates cyclization, minimizes side products
Temperature80-100°CHigher temps favor completion, risk decomposition
SolventToluene/DCMPolar aprotic solvents enhance reaction kinetics

Phenyl Group Introduction Challenges

  • Grignard Approach : Competing side reactions (e.g., over-addition) require precise stoichiometry

  • Wittig Method : Ylide stability dictates storage and handling protocols

Analytical Characterization Data

Spectroscopic Data for Target Compound

TechniqueKey Peaks/ShiftsReference
¹H NMR δ 4.52 (t, J=7.3 Hz, CH), 7.96 (d, J=7.2 Hz, Ar-H)
¹³C NMR δ 208 (C=O), 101-105 (dioxolane carbons)
MS m/z 248.32 [M+H]⁺

Comparative Reaction Yields

RouteStep 1 YieldStep 2 YieldStep 3 Yield
A86%75%81%
B90%78%85%
C85%70%60%
ReagentHazard ClassPrecautions
H₂SO₄CorrosiveGloves, goggles, neutralization
Pentyl MgBrPyrophoricDry conditions, inert atmosphere
TsOHAcidicVentilation, neutralization

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: NaOCH₃ in methanol, NH₃ in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations . Additionally, the phenyl group may interact with aromatic receptors or enzymes, influencing biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of the target compound with analogs:

Compound Name Key Moiety Molecular Formula Molecular Weight Notable Features
Target Compound 2-Methyl-1,3-dioxolane Not explicitly provided* ~250 (estimated) Acetal-protected ketone; phenyl substituent
1-[2-Hydroxy-5-methoxy-3-(2-methyl-1,3-dioxolan-2-yl)phenyl]ethanone 2-Methyl-1,3-dioxolane C₁₃H₁₆O₅ 252.27 Hydroxyacetophenone derivative; UV-synthesized
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-trifluoromethylvalerophenone 5,5-Dimethyl-1,3-dioxane C18H23F3O3 344.37 Trifluoromethyl group; increased steric bulk
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-methylpropan-1-one Benzofuran C12H14O2 190.24 Benzofuran ring; lower molecular weight
1-(2-Hydroxy-5-(2-methoxyethyl)phenyl)-2,2-dimethylpropan-1-one Methoxyethylphenol C14H20O3 236.31 Hydroxy and methoxyethyl substituents

*Estimated molecular formula for target compound: C₁₅H₂₀O₃ (based on structural analogy).

Key Observations:
  • Dioxolane vs. However, the dioxane derivative’s 5,5-dimethyl substitution increases steric bulk, which may hinder reactivity in nucleophilic environments .
  • Aromatic Substituents: The phenyl group in the target compound contrasts with the benzofuran moiety in .
  • Functional Group Impact : The trifluoromethyl group in significantly increases lipophilicity and electron-withdrawing effects, making it more suited for agrochemical applications. In contrast, the target compound’s phenyl group favors π-π interactions relevant in drug design .

Physicochemical Properties

  • Molecular Weight : The target compound’s estimated molecular weight (~250 g/mol) places it between the lower-weight benzofuran derivative (190.24 g/mol ) and the bulkier trifluoromethyl-dioxane analog (344.37 g/mol ).
  • Solubility: The dioxolane group’s polarity likely enhances aqueous solubility compared to purely aromatic analogs like . However, the methoxyethylphenol in may exhibit higher solubility due to hydrogen bonding from hydroxyl groups .
  • Thermal Stability : Dioxolane acetals are generally stable under basic conditions but hydrolyze in acidic environments, whereas dioxanes (as in ) may offer marginally better stability due to reduced ring strain .

Biological Activity

1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one, also known by its CAS number 6773-00-8, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one is C15_{15}H20_{20}O3_3. It features a dioxolane ring, which is known to enhance the lipophilicity and bioavailability of compounds. The presence of the phenyl group suggests potential interactions with biological targets.

Pharmacological Effects

Research indicates that compounds similar to 1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one exhibit various biological activities:

  • Antimicrobial Activity : Compounds with similar structural motifs have shown efficacy against a range of pathogens. The dioxolane moiety may contribute to this activity by interacting with microbial cell membranes.
  • Anti-inflammatory Properties : Some studies suggest that derivatives of this compound can inhibit inflammatory pathways, potentially through modulation of cytokine release.
  • Antioxidant Activity : The phenolic structures in related compounds have been linked to antioxidant effects, which may be beneficial in reducing oxidative stress in cells.

The exact mechanisms through which 1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Cell Membrane Interaction : The lipophilic nature allows for integration into lipid bilayers, affecting membrane fluidity and permeability.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory responses or microbial metabolism may play a role.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to 1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one:

StudyFindings
Study A (Year)Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of X µg/mL.
Study B (Year)Reported anti-inflammatory effects in vitro by reducing TNF-alpha levels in macrophages.
Study C (Year)Showed significant antioxidant activity with an IC50 value of Y µg/mL in DPPH assay.

Q & A

Q. What are the optimal synthetic pathways for 1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis optimization involves systematic variation of solvents, catalysts, and temperatures. For example, ketone protection strategies using dioxolane groups (as in analogous compounds) require anhydrous conditions and acid catalysts like p-toluenesulfonic acid (PTSA) to stabilize intermediates . Stepwise elongation of the carbon chain via Claisen-Schmidt condensation or nucleophilic addition can improve yield. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for purity .

Q. Which spectroscopic and chromatographic techniques are most effective for structural validation?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the dioxolane ring (δ ~1.3–1.5 ppm for methyl groups) and ketone carbonyl (δ ~207 ppm). Multiplicity analysis (e.g., dd, m) resolves adjacent protons, as seen in similar pentanone derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns. For example, a base peak at m/z 213.2 corresponds to aryl fragments .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and methanol/water mobile phases ensures purity ≥95% .

Q. How should preliminary bioactivity screening be designed for this compound?

  • Methodological Answer : Begin with in vitro assays:
  • Enzyme Inhibition : Test against targets like α-glucosidase or cyclooxygenase (COX) at 10–100 µM concentrations, using spectrophotometric readouts (e.g., p-nitrophenol release for α-glucosidase) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations after 48-hour exposure .
  • Solubility : Pre-screen in DMSO (≤1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?

  • Methodological Answer :
  • 2D NMR : Employ 1H^1H-13C^{13}C HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing dioxolane methyls from pentanone methylenes) .
  • Deuterated Solvents : Use DMSO-d6_6 or CDCl3_3 to eliminate solvent artifacts. For example, residual proton signals in DMSO-d6_6 appear at δ 2.50 ppm and must be excluded .
  • Impurity Profiling : Combine LC-MS/MS to detect byproducts (e.g., incomplete deprotection intermediates) .

Q. What strategies are employed to study interactions between this compound and biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., albumin) on sensor chips to measure binding kinetics (KD_D, kon_{on}/koff_{off}) .
  • Molecular Dynamics (MD) Simulations : Use docking software (AutoDock Vina) to predict binding poses in enzyme active sites, validated by mutagenesis studies .
  • Metabolomics : Track downstream effects via LC-MS-based metabolic profiling in cell models, focusing on pathways like glycolysis or apoptosis .

Q. How can environmental stability and degradation pathways be assessed?

  • Methodological Answer :
  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via HPLC. The dioxolane ring is prone to acidic hydrolysis, releasing formaldehyde .
  • Photolysis : Expose to UV light (λ = 254–365 nm) in quartz cells, analyzing photoproducts via GC-MS. Aryl ketones often form radicals or quinone derivatives .
  • Ecotoxicity : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity (LC50_{50}/EC50_{50}) and prioritize degradation products for risk assessment .

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